5-(1,3-benzodioxol-5-yl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide
Overview
Description
5-(1,3-benzodioxol-5-yl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide, also known as MDMB-CHMICA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use as a research chemical. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, but has a unique chemical structure that makes it a promising candidate for scientific research.
Mechanism of Action
5-(1,3-benzodioxol-5-yl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are involved in the regulation of various physiological processes. When 5-(1,3-benzodioxol-5-yl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide binds to these receptors, it activates a signaling cascade that results in the modulation of neurotransmitter release and other cellular processes.
Biochemical and Physiological Effects:
The effects of 5-(1,3-benzodioxol-5-yl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide on the body are not fully understood, but it has been shown to have a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood and cognition. 5-(1,3-benzodioxol-5-yl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide has also been shown to have analgesic and anti-inflammatory properties, which may make it a useful tool for studying pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(1,3-benzodioxol-5-yl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide in scientific research is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, there are also several limitations to using 5-(1,3-benzodioxol-5-yl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide in lab experiments. These include its potential for toxicity and adverse effects, as well as its limited solubility in water and other solvents.
Future Directions
There are several future directions for research on 5-(1,3-benzodioxol-5-yl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide and other synthetic cannabinoids. One area of interest is the development of more selective and potent compounds that can be used to study the endocannabinoid system in greater detail. Another direction is the investigation of the potential therapeutic applications of synthetic cannabinoids, such as their use as analgesics or anti-inflammatory agents. Overall, the study of synthetic cannabinoids like 5-(1,3-benzodioxol-5-yl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide has the potential to shed light on the complex interactions between the endocannabinoid system and various physiological processes, and may lead to the development of new treatments for a range of diseases and conditions.
Scientific Research Applications
5-(1,3-benzodioxol-5-yl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide has been used in several scientific studies to investigate its potential as a research chemical. It has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2, which are located throughout the body and play a role in various physiological processes. This makes 5-(1,3-benzodioxol-5-yl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide a promising tool for studying the endocannabinoid system and its role in health and disease.
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c1-25-17-5-3-2-4-12(17)19-18(21)13-9-15(24-20-13)11-6-7-14-16(8-11)23-10-22-14/h2-9H,10H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRGZVNHANWGCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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